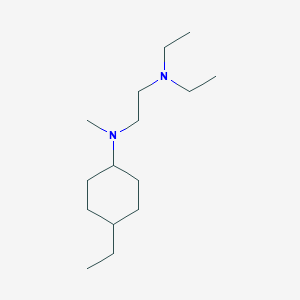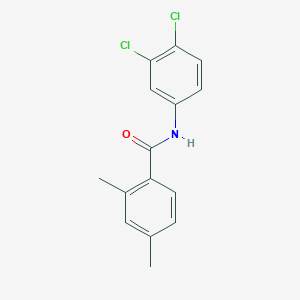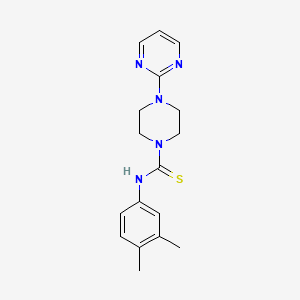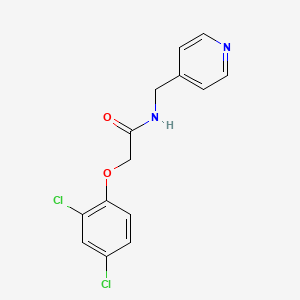
methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP 47,497 has been used in scientific research to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 acts on the endocannabinoid system by binding to cannabinoid receptors in the body. It has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 activates the CB1 receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been found to have analgesic properties, meaning it can reduce pain perception. It has also been shown to stimulate appetite and increase food intake. Additionally, methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been found to have mood-altering effects, including euphoria and relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. It also has a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 is a potent psychoactive compound, which means it can have significant effects on the behavior and physiology of experimental animals. It also has a short half-life, meaning its effects may not be long-lasting.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497. One area of interest is its potential use in the treatment of pain and inflammation. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to have analgesic properties, and further research could explore its potential as a pain medication. Another area of interest is its potential use in the treatment of eating disorders. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been shown to stimulate appetite, and further research could explore its potential as a treatment for conditions such as anorexia nervosa. Additionally, research could explore the effects of methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 on other physiological functions, such as immune function and cardiovascular health.
Synthesemethoden
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been used to investigate the binding affinity and selectivity of cannabinoid receptors, as well as the pharmacological effects of synthetic cannabinoids. methyl 1-(3-cyclopentylpropanoyl)-1H-indole-3-carboxylate 47,497 has also been used to study the effects of cannabinoids on various physiological functions, such as appetite, pain perception, and mood.
Eigenschaften
IUPAC Name |
methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)15-12-19(16-9-5-4-8-14(15)16)17(20)11-10-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEKOJZJUQYVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)




![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)